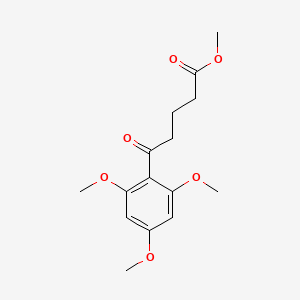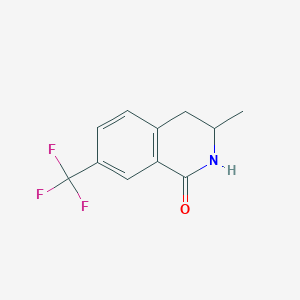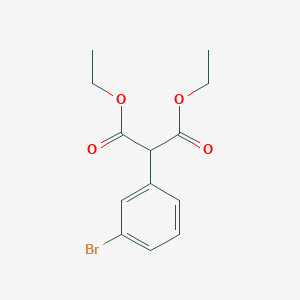
Diethyl (3-bromophenyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-bromophenyl)malonate is an organic compound with the molecular formula C13H15BrO4 It is a derivative of diethyl malonate, where one of the hydrogen atoms on the benzene ring is substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(3-bromophenyl)propanedioate typically involves the alkylation of diethyl malonate with 3-bromobenzyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:
- Formation of the enolate ion from diethyl malonate using sodium ethoxide.
- Alkylation of the enolate ion with 3-bromobenzyl bromide to form diethyl 2-(3-bromophenyl)propanedioate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Diethyl (3-bromophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted benzene derivatives.
Common Reagents and Conditions:
Sodium ethoxide in ethanol: for enolate formation.
3-bromobenzyl bromide: for alkylation.
Aqueous hydrochloric acid: for hydrolysis.
Heat: for decarboxylation.
Major Products:
- Substituted benzene derivatives.
- Carboxylic acids from hydrolysis.
- Various substituted products from nucleophilic substitution reactions.
Scientific Research Applications
Diethyl (3-bromophenyl)malonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of diethyl 2-(3-bromophenyl)propanedioate involves its interaction with various molecular targets. The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, while the ester groups can undergo hydrolysis to release carboxylic acids. These reactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Diethyl malonate: The parent compound, which lacks the bromine substitution.
Diethyl 2-(4-bromophenyl)propanedioate: A similar compound with the bromine atom at the para position.
Diethyl 2-(2-bromophenyl)propanedioate: A similar compound with the bromine atom at the ortho position.
Uniqueness: Diethyl (3-bromophenyl)malonate is unique due to the bromine substitution at the meta position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts.
Properties
Molecular Formula |
C13H15BrO4 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
diethyl 2-(3-bromophenyl)propanedioate |
InChI |
InChI=1S/C13H15BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
WAYYTQKCDWLHMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Br)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



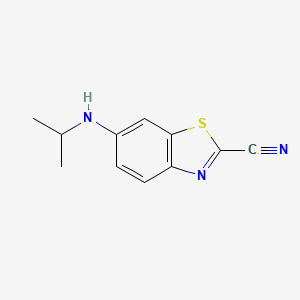
![N-(2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)-N'-methylthiourea](/img/structure/B8342819.png)

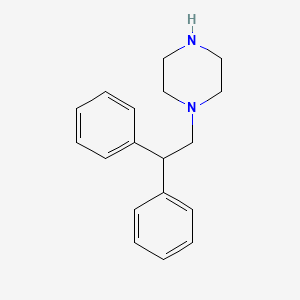
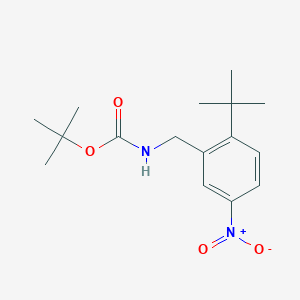

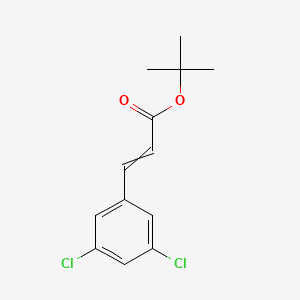

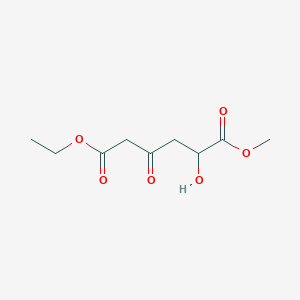
![Ethyl 6-iodo-1-[2-(methyloxy)ethyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B8342879.png)
